Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L-

Description

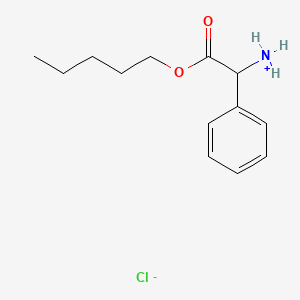

Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- is a synthetic amino acid derivative characterized by a phenyl group at the second carbon of glycine, a pentyl ester moiety, and a hydrochloride salt form. The racemic (D,L-) configuration indicates a mixture of both enantiomers. This compound combines the hydrophilic properties of glycine’s carboxylate group with the lipophilicity of the phenyl and pentyl groups, making it suitable for applications requiring balanced solubility in polar and nonpolar environments. The hydrochloride salt enhances stability and solubility in aqueous solutions, a common feature in amino acid esters used in biochemical research .

Properties

CAS No. |

69357-10-4 |

|---|---|

Molecular Formula |

C13H20ClNO2 |

Molecular Weight |

257.75 g/mol |

IUPAC Name |

(2-oxo-2-pentoxy-1-phenylethyl)azanium;chloride |

InChI |

InChI=1S/C13H19NO2.ClH/c1-2-3-7-10-16-13(15)12(14)11-8-5-4-6-9-11;/h4-6,8-9,12H,2-3,7,10,14H2,1H3;1H |

InChI Key |

OVWDPYKNWWDVMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Resolution of DL-Phenylglycine Pentyl Ester

Since the starting material is often racemic (DL mixture), resolution is required to obtain the optically pure D- or L-isomer.

Resolution using (+)-tartaric acid:

- The DL-phenylglycine pentyl ester is dissolved in a mixture of solvents, typically aqueous lower alkanols such as methanol, ethanol, or isopropanol.

- (+)-Tartaric acid is added in stoichiometric or slight excess amounts (1 to 1.75 moles relative to the ester).

- The mixture is heated to 40–60°C to form the salt, then slowly cooled to 0–20°C to induce crystallization of the desired D-ester (+)-hemitartrate salt.

- The crystallized salt is filtered, washed with chilled solvent, and dried.

- The mother liquors containing the undesired L-isomer can be racemized and recycled to improve overall yield.

This resolution process avoids racemization and allows for high optical purity in a single crystallization step.

Hydrolysis and Formation of Hydrochloride Salt

- The resolved ester (+)-hemitartrate salt is hydrolyzed in an aqueous solution of a strong acid, such as hydrochloric acid, at temperatures ranging from 10°C to boiling point (~100°C).

- The hydrolysis converts the ester to the free amino acid (D-phenylglycine) while maintaining optical purity.

- After hydrolysis, pH adjustment (neutralization) precipitates the amino acid or its salt.

- The product is filtered, washed, and dried.

- For the hydrochloride salt form, the amino acid or ester is treated with hydrochloric acid, often in an organic solvent or aqueous medium, and crystallized.

This hydrolysis under acidic conditions is effective without significant racemization and yields the hydrochloride salt suitable for pharmaceutical applications.

Comparative Data Table of Preparation Conditions

Additional Research Findings and Notes

- The resolution process benefits from solvent polarity tuning; aqueous methanol or ethanol mixtures are preferred depending on the ester alkyl chain length.

- Seeding with pure crystals enhances the selectivity and purity of the resolved salt.

- Racemization of unwanted isomers in mother liquors followed by repeated resolution improves overall efficiency and yield.

- Esterification using thionyl chloride is widely used for methyl esters and can be adapted for pentyl esters by substituting the alcohol.

- Amidation and other modifications of 2-phenylglycine esters have been reported for related compound synthesis, emphasizing the importance of stereochemical control at position 2.

Chemical Reactions Analysis

Types of Reactions: (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in various fields .

Common Reagents and Conditions: Common reagents used in the reactions of (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride include water radical cations, which facilitate oxidation reactions under ambient conditions . These reactions often occur without the need for traditional chemical catalysts or oxidants, making them more environmentally friendly.

Major Products Formed: The major products formed from the reactions of (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quaternary ammonium cations, which are significant for drug development .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Properties

Glycine derivatives have been extensively studied for their antimicrobial effects. Research indicates that modifications in the phenyl group can enhance the antibacterial activity against resistant strains of bacteria. For instance, studies on phenylglycine derivatives have shown promising results against Gram-positive bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and Gram-negative pathogens like Neisseria gonorrhoeae .

2. Drug Development

The compound has potential in drug development as a lead compound for targeting specific receptors. For example, the structure-activity relationship (SAR) studies suggest that glycine derivatives can be designed to interact selectively with orphan receptors like GPR88, which are implicated in various neurological disorders . This specificity can lead to the development of new therapeutic agents with reduced side effects.

3. Peptide Synthesis

Glycine, 2-phenyl-, pentyl ester is utilized in peptide synthesis due to its ability to form stable amide bonds. Its derivatives are often incorporated into peptide sequences to enhance stability and bioactivity. This application is particularly relevant in the design of peptide-based drugs that require high specificity and low immunogenicity .

Biochemical Applications

1. Enzyme Inhibition

Research has indicated that certain glycine derivatives can act as enzyme inhibitors. For instance, they have been shown to inhibit proteases involved in viral replication, making them candidates for antiviral drug development . The mechanism often involves the competitive inhibition of the enzyme's active site.

2. Biosynthetic Pathways

Glycine derivatives play a role in biosynthetic pathways of natural products. Studies have identified genes responsible for phenylglycine biosynthesis in microorganisms, which can be harnessed for the production of antibiotics like pristinamycin . This application highlights its significance in biotechnology and pharmaceutical manufacturing.

Cosmetic Applications

1. Skin Care Formulations

In cosmetic science, glycine derivatives are explored for their moisturizing properties and skin compatibility. They are often included in formulations aimed at enhancing skin hydration and texture. Experimental designs have demonstrated that formulations containing glycine exhibit improved rheological properties and sensory attributes .

2. Delivery Systems

The incorporation of glycine-based compounds into nanoparticles has been investigated for controlled release systems in cosmetics. These systems can improve the stability and efficacy of active ingredients by protecting them from degradation while ensuring targeted delivery to the skin .

Table 1: Antimicrobial Activity of Glycine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Glycine, 2-phenyl-, pentyl ester | MRSA | 16 μg/mL |

| Glycine, 2-phenyl-, pentyl ester | Neisseria gonorrhoeae | 4 μg/mL |

Table 2: SAR Studies on GPR88 Agonists

| Compound | EC50 (nM) | Comments |

|---|---|---|

| 2-AMPP | 414 | Initial lead compound |

| Phenylglycinol | 194 | Increased potency |

Mechanism of Action

The mechanism of action of (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, water radical cations play a pivotal role in driving the chemical transformations, leading to the formation of quaternary ammonium cations . These cations are crucial for various biological processes and drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Glycine Esters and Related Compounds

Structural Differences and Implications

- Ester Chain Length : The pentyl ester in the target compound provides intermediate lipophilicity compared to shorter-chain ethyl/methyl esters (hydrophilic) and longer-chain octyl esters (highly lipophilic). This balance may optimize membrane permeability in drug delivery systems .

- Aromatic Substituents: The 2-phenyl group distinguishes it from simpler glycine esters, enabling π-π interactions in receptor binding or catalysis. Similar phenyl-substituted esters (e.g., isoflavone derivatives) show altered biological activities compared to non-aromatic analogues .

- Salt Form: Hydrochloride salts, common in amino acid esters, improve aqueous solubility, critical for biochemical assays. Neutral esters (e.g., acetic acid pentyl ester) are volatile and used in fragrance or antifungal applications .

Physicochemical Properties

- Solubility : The pentyl ester’s hydrophobicity reduces water solubility relative to ethyl or methyl esters but enhances compatibility with organic solvents. The octyl ester (C₁₀ chain) is even less soluble, limiting its use in aqueous systems .

- Stability : Hydrolysis susceptibility increases with ester chain length due to steric effects. Methyl esters hydrolyze faster than pentyl or octyl esters under acidic conditions .

Functional Comparisons

- Biochemical Applications: Glycine ethyl ester hydrochloride is widely used in protein carboxyl-footprinting due to its reactivity with carboxyl groups .

- Antifungal Activity : While acetic acid pentyl ester exhibits antifungal properties , the glycine backbone in the target compound may confer unique bioactivity, though this remains unexplored.

- Synthetic Utility: The pentyl ester’s moderate chain length facilitates transesterification reactions, as seen in ethanolamine-pentyl acetate interactions .

Research Findings and Data Gaps

- Synthesis: Optimal conditions for glycine ester synthesis (e.g., 96% ethanol for ethyl ester ) suggest similar alcohol concentrations may be critical for the pentyl variant. Impurities or racemization during synthesis require further study.

- Comparative studies with analogues like L-norvaline pentyl esters could clarify structure-activity relationships.

- Toxicity: Organophosphate pentyl esters inhibit acetylcholinesterase and neuropathy target esterase , but glycine-derived esters are likely less toxic due to metabolic pathways favoring ester hydrolysis.

Biological Activity

Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- (commonly referred to as DL-2-phenyl glycine hydrochloride) is an amino acid derivative that has garnered interest due to its potential biological activities. This compound is structurally related to glycine, a simple amino acid that plays crucial roles in various physiological processes. The incorporation of phenyl and pentyl groups into its structure may enhance its biological properties, making it a subject of research in pharmacology and medicinal chemistry.

Structure and Composition

DL-2-phenyl glycine hydrochloride has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClN₁O₂ |

| Molecular Weight | 175.63 g/mol |

| CAS Number | 3015246 |

This compound features a phenyl group, which is known to influence its interaction with biological targets, potentially affecting its pharmacological profile.

Research indicates that DL-2-phenyl glycine hydrochloride exhibits several biological activities:

- Neurotransmitter Modulation : Glycine acts as an inhibitory neurotransmitter in the central nervous system. Its derivatives can modulate glycinergic signaling, potentially influencing conditions such as anxiety and schizophrenia.

- Antimicrobial Properties : Amino acid-based compounds have shown promise as antimicrobial agents. Studies have indicated that derivatives of glycine possess antibacterial, antifungal, and antiprotozoal activities, suggesting potential therapeutic applications in treating infections .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of amino acid derivatives. This could be attributed to their ability to modulate immune responses or inhibit pro-inflammatory cytokines .

Study on Antimicrobial Activity

A study published in ACS Omega explored the synthesis and properties of amino acid-based antimicrobial agents. It was found that derivatives similar to DL-2-phenyl glycine exhibited significant antimicrobial activity against various pathogens, indicating their potential as new therapeutic agents .

Neuropharmacological Effects

In a study examining the effects of glycine transporters, it was noted that modifications to glycine structures could enhance their efficacy as inhibitors of glycine transporters (GlyT). The findings suggest that such modifications can lead to improved neuropharmacological profiles, potentially offering new avenues for treating neurological disorders .

Toxicity and Safety Profile

While DL-2-phenyl glycine hydrochloride shows promise in various applications, understanding its safety profile is crucial. Preliminary data indicate that it has a low toxicity level; however, comprehensive toxicological studies are required to fully assess its safety for clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.